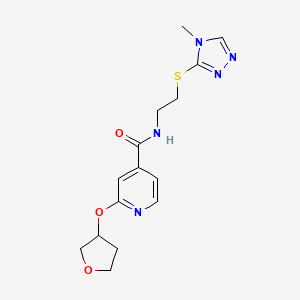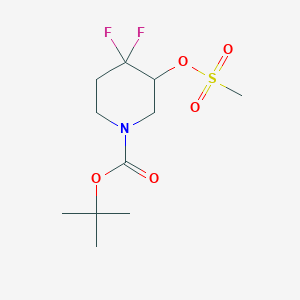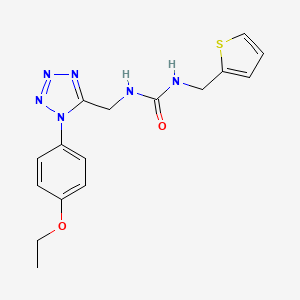![molecular formula C14H11F3N2O2 B2364666 N-[4-Cyano-3-(trifluorométhyl)phényl]-1-méthyl-3-oxocyclobutane-1-carboxamide CAS No. 2247106-65-4](/img/structure/B2364666.png)
N-[4-Cyano-3-(trifluorométhyl)phényl]-1-méthyl-3-oxocyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide is an organic compound with the molecular formula C12H9F3N2O . It has a molecular weight of 254.21 g/mol .
Molecular Structure Analysis
The compound has a solid physical state at 20°C . The InChI Key is HHWDZLSGDDXUSM-UHFFFAOYSA-N . The SMILES representation is CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F .Physical And Chemical Properties Analysis
The compound has a melting point of 143°C . It appears as a white to almost white powder or crystal . Its density is 1.28 , and it has a predicted boiling point of 395.5±42.0 °C .Applications De Recherche Scientifique
- Signification: S-23, en combinaison avec EB, pourrait être un contraceptif oral masculin potentiel .
- Implications: Cette découverte est prometteuse pour le développement de nouveaux agents anti-inflammatoires non stéroïdiens .
Contraception hormonale masculine
Inhibition de la cyclooxygénase-2 (COX-2)
Activité insecticide
En résumé, les applications diverses de S-23 couvrent la contraception masculine, les agents anti-inflammatoires, les insecticides, la synthèse chimique, les essais biologiques et la science des matériaux. Sa structure et ses propriétés uniques en font un composé intéressant pour des recherches et un développement supplémentaires. 🌟
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, or dipole-dipole interactions .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide has been identified as a full agonist . It interacts with various enzymes and proteins, exerting its effects through these interactions .
Cellular Effects
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is thought to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-13(5-10(20)6-13)12(21)19-9-3-2-8(7-18)11(4-9)14(15,16)17/h2-4H,5-6H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOXRDQJRHKCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
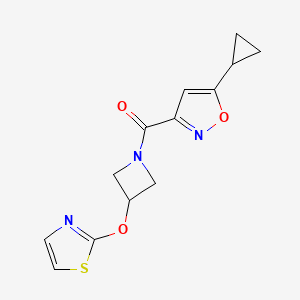
![3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364600.png)
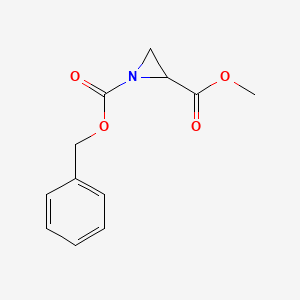
![N-[(2Z)-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2364602.png)
